molecular formula C12H15NO4 B1639346 N-Alpha-carbobenzoxy-d-alanine methyl ester CAS No. 67799-99-9

N-Alpha-carbobenzoxy-d-alanine methyl ester

Cat. No. B1639346
CAS RN: 67799-99-9
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-SECBINFHSA-N
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Description

“N-Alpha-carbobenzoxy-d-alanine methyl ester” is a compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 . It is also known by its IUPAC name, methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate .


Synthesis Analysis

The synthesis of “N-Alpha-carbobenzoxy-d-alanine methyl ester” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .


Molecular Structure Analysis

The InChI code for “N-Alpha-carbobenzoxy-d-alanine methyl ester” is 1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m1/s1 . The compound’s structure includes a carbobenzoxy group attached to the alpha position of a D-alanine molecule, with a methyl ester group at the other end .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group can be removed from the compound through a process known as deprotection . This process can be efficiently and sustainably carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which acts as both a reaction medium and a catalyst .

Safety And Hazards

The safety data sheet (MSDS) for “N-Alpha-carbobenzoxy-d-alanine methyl ester” can provide detailed information about its safety and hazards . It’s important to note that this compound is not to be used for therapeutic purposes and cannot be sold to patients .

properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426721
Record name methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate

CAS RN

67799-99-9
Record name methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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